molecular formula C20H17N5O B2356680 (E)-N'-((1H-indol-3-yl)methylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide CAS No. 306300-77-6

(E)-N'-((1H-indol-3-yl)methylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2356680
CAS No.: 306300-77-6
M. Wt: 343.39
InChI Key: DUDQIBQEHLOWRB-WSDLNYQXSA-N
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Description

(E)-N’-((1H-indol-3-yl)methylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of hydrazones. It is characterized by the presence of an indole moiety, a pyrazole ring, and a tolyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-((1H-indol-3-yl)methylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 3-(p-tolyl)-1H-pyrazole-5-carbohydrazide and indole-3-carbaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for (E)-N’-((1H-indol-3-yl)methylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-((1H-indol-3-yl)methylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced hydrazone derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the indole or pyrazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction may produce hydrazine derivatives.

Scientific Research Applications

(E)-N’-((1H-indol-3-yl)methylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (E)-N’-((1H-indol-3-yl)methylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The indole and pyrazole moieties are known to interact with various enzymes and receptors, potentially modulating their activity. This can lead to the observed biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N’-((1H-indol-3-yl)methylene)-3-(phenyl)-1H-pyrazole-5-carbohydrazide
  • (E)-N’-((1H-indol-3-yl)methylene)-3-(m-tolyl)-1H-pyrazole-5-carbohydrazide
  • (E)-N’-((1H-indol-3-yl)methylene)-3-(o-tolyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

(E)-N’-((1H-indol-3-yl)methylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The presence of the p-tolyl group, in particular, may confer distinct properties compared to its analogs with different substituents.

Properties

IUPAC Name

N-[(E)-1H-indol-3-ylmethylideneamino]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O/c1-13-6-8-14(9-7-13)18-10-19(24-23-18)20(26)25-22-12-15-11-21-17-5-3-2-4-16(15)17/h2-12,21H,1H3,(H,23,24)(H,25,26)/b22-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDQIBQEHLOWRB-WSDLNYQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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